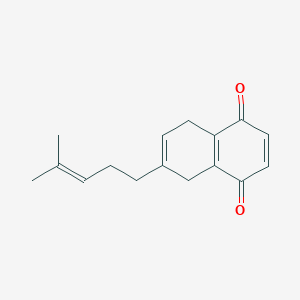![molecular formula C39H32N2O6 B14275417 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene CAS No. 157247-77-3](/img/structure/B14275417.png)
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene typically involves multi-step organic reactions. One common method includes the reaction of bis(4-hydroxy-3,5-dimethylphenyl)methane with p-nitrophenol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while electrophilic aromatic substitution could introduce various substituents onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. These groups can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-hydroxy-3,5-dimethylphenyl)methane: A precursor in the synthesis of the target compound.
4-(4-Nitrophenoxy)phenol: Another related compound with similar functional groups.
Uniqueness
1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene is unique due to its combination of multiple aromatic rings and nitro groups, which confer distinct electronic properties. This makes it particularly interesting for applications in materials science and potentially in the development of new pharmaceuticals .
Propiedades
Número CAS |
157247-77-3 |
|---|---|
Fórmula molecular |
C39H32N2O6 |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
1-[bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H32N2O6/c1-24-20-29(21-25(2)38(24)46-33-16-12-31(13-17-33)40(42)43)37(36-11-7-9-28-8-5-6-10-35(28)36)30-22-26(3)39(27(4)23-30)47-34-18-14-32(15-19-34)41(44)45/h5-23,37H,1-4H3 |
Clave InChI |
AAEDJHVIOPJVSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(C3=CC=CC4=CC=CC=C43)C5=CC(=C(C(=C5)C)OC6=CC=C(C=C6)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
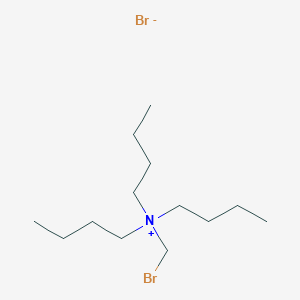

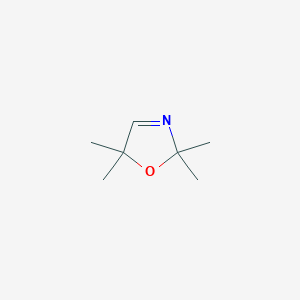
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
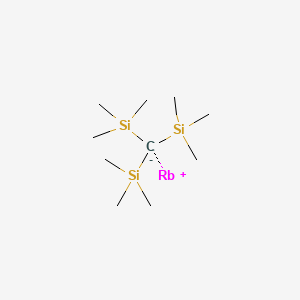
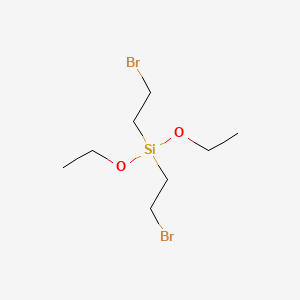

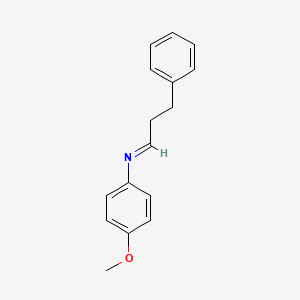
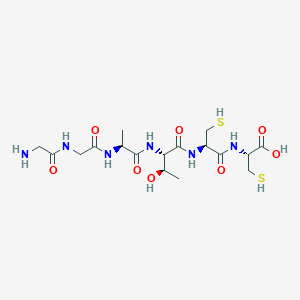
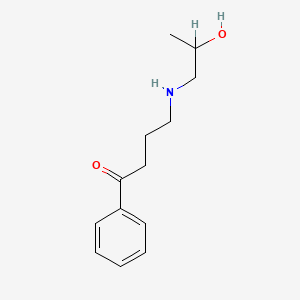
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
